Isobaric interference between 3-methylcytidine and 5-methylcytidine (m/z 258.11) causes false peak assignments in epitranscriptomics LC-MS/MS. This high-purity 3-methylcytidine reference standard provides distinct retention time and MS2 fragmentation, enabling accurate METTL enzyme quantification. It is also essential for synthesizing RNA oligonucleotides engineered for intentional polymerase stalling. • Resolves 5-meC blind spots in biomarker discovery workflows • Supplied with full analytical documentation for direct method integration • Requires storage at -20°C; avoid pH >8 to prevent deamination to 3-methyluridine. Ships globally from stock.
3-Methylcytidine (3-meC) is a highly specialized pyrimidine nucleoside predominantly utilized as an analytical reference standard in epitranscriptomics and as a structure-disrupting building block in synthetic RNA chemistry. Unlike canonical cytidine, methylation at the N3 position fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and acid-base chemistry [1]. In industrial and advanced academic procurement, 3-methylcytidine is sourced either as a high-purity unmodified nucleoside for LC-MS/MS calibration or as a protected phosphoramidite for solid-phase oligonucleotide synthesis. Because it is isobaric with other common modifications like 5-methylcytidine and 2'-O-methylcytidine, its primary commercial value lies in its ability to provide exact isomeric resolution in mass spectrometry and to engineer specific structural or functional blocks, such as polymerase stalling, in synthetic nucleic acid formulations [2].
Substituting 3-methylcytidine with the much more common 5-methylcytidine (5-meC) or unmodified cytidine leads to catastrophic failures in both synthetic and analytical workflows. Functionally, 5-meC retains canonical Watson-Crick base pairing with guanosine, whereas methylation at the N3 position in 3-meC physically blocks this interaction, severely destabilizing RNA duplexes[1]. Analytically, while 3-meC and 5-meC share the exact same mass (m/z 258.11 for [M+H]+), they elute at different retention times and yield distinct MS2 fragmentation patterns; using 5-meC to calibrate a system will result in blind spots for METTL-enzyme activity. Furthermore, 3-meC exhibits unique chemical handling requirements: it is highly susceptible to deamination into 3-methyluridine (m3U) under mild alkaline conditions, a degradation pathway that does not affect 5-meC [2]. Consequently, buyers must procure the exact 3-meC compound to achieve accurate epitranscriptomic quantification and must avoid generic alkaline deprotection protocols during synthesis.
Methylation at the N3 position drastically alters the acid-base profile of the nucleoside. While unmodified cytidine has a pKa of approximately 4.15 at the N3 position, 3-methylcytidine forces protonation at the N4 position, resulting in a shifted pKa of 8.7[1]. This means that at physiological pH (7.4), 3-methylcytidine carries a delocalized positive charge, unlike cytidine or 5-methylcytidine which remain neutral.
| Evidence Dimension | pKa value |
| Target Compound Data | pKa ~8.7 (protonated at physiological pH) |
| Comparator Or Baseline | Cytidine (pKa ~4.15, neutral at physiological pH) |
| Quantified Difference | ~4.5 unit shift in pKa |
| Conditions | Aqueous solution, physiological pH 7.4 |
This massive pKa shift dictates specific buffer selection for chromatographic separation and fundamentally alters the electrostatic interactions of the compound in formulated RNA.
In synthetic RNA duplexes, the choice between 3-methylcytidine and 5-methylcytidine dictates structural integrity. 5-methylcytidine maintains stable C:G base pairing. In contrast, 3-methylcytidine directly blocks the N3 hydrogen bonding face, significantly decreasing RNA duplex thermal stability (Tm) and eliminating the base-pairing discrimination between C:G and mismatched C:A, C:U, or C:C pairs [1].
| Evidence Dimension | Watson-Crick C:G pairing capability |
| Target Compound Data | Complete disruption of C:G pairing and loss of mismatch discrimination |
| Comparator Or Baseline | 5-Methylcytidine (Maintains stable C:G pairing) |
| Quantified Difference | Severe reduction in duplex Tm and fidelity vs. stable pairing |
| Conditions | Synthetic RNA duplex thermal melting (Tm) assays |
Procurement of 3-methylcytidine precursors is mandatory for synthesizing RNA oligonucleotides intended to intentionally stall polymerases or destabilize local secondary structures.
The N3 methylation reduces electron density at the neighboring C4 position, making 3-methylcytidine highly susceptible to deamination. Under mild alkaline conditions (pH > 8), 3-methylcytidine rapidly deaminates to form 3-methyluridine (m3U) [1]. This is a stark contrast to 5-methylcytidine and unmodified cytidine, which remain structurally stable under standard alkaline handling conditions.
| Evidence Dimension | Alkaline stability (Deamination rate) |
| Target Compound Data | Rapid deamination to 3-methyluridine (m3U) |
| Comparator Or Baseline | 5-Methylcytidine (Structurally stable) |
| Quantified Difference | High degradation rate vs. negligible degradation |
| Conditions | Aqueous buffer handling and oligonucleotide deprotection (pH > 8) |
Buyers must implement strict pH-controlled handling and storage protocols to prevent degradation and avoid false-positive m3U detection in analytical workflows.
In epitranscriptomic profiling, 3-methylcytidine, 5-methylcytidine, and 2'-O-methylcytidine are isobaric isomers, all presenting an identical precursor mass (m/z 258.11 for[M+H]+). They cannot be distinguished by MS1 scans alone. Unambiguous identification requires the exact 3-methylcytidine reference standard to establish its unique retention time and specific MS2 fragmentation pattern [1].
| Evidence Dimension | Mass Spectrometry Identification |
| Target Compound Data | Requires specific MS2 fragmentation and RT profiling |
| Comparator Or Baseline | 5-Methylcytidine / 2'-O-Methylcytidine (Isobaric, m/z 258.11) |
| Quantified Difference | Indistinguishable at MS1 level; resolvable only via MS2 with exact standard |
| Conditions | High-resolution LC-MS/MS epitranscriptomic profiling |
Laboratories cannot rely on class-level mass calculations; the exact 3-methylcytidine reference standard must be procured to calibrate MS2 libraries and prevent misidentification of isomers.
Because 3-methylcytidine is isobaric with 5-methylcytidine and 2'-O-methylcytidine, it is an indispensable procurement item for analytical laboratories performing quantitative LC-MS/MS on cellular RNA digests. The standard is required to map exact retention times and MS2 fragmentation spectra, preventing false peak assignments in biomarker discovery workflows [1].
Due to its complete disruption of Watson-Crick C:G base pairing, 3-methylcytidine phosphoramidites are the correct choice for synthesizing modified RNA oligonucleotides designed to intentionally stall reverse transcriptases or polymerases. This is highly relevant for structural probing assays and mapping RNA-protein interactions where a hard functional stop is required [2].
For pharmaceutical companies developing inhibitors against RNA methyltransferases (such as METTL2, METTL6, and METTL8), 3-methylcytidine is required as the definitive product standard. It allows for the precise quantification of enzymatic activity in high-throughput screening assays, provided that the assay buffers are kept strictly below pH 8 to prevent deamination [1].